(3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

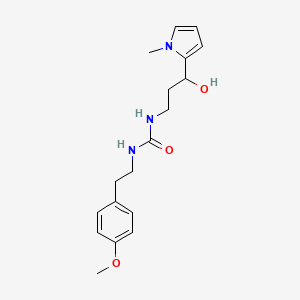

“(3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester” is an ester, a type of organic compound derived from carboxylic acids and alcohols . Esters are characterized by a carbonyl group (C=O) and an ether group (R-O-R’) . They are widely used in a variety of applications due to their chemical properties .

Molecular Structure Analysis

The molecular structure of esters, including “(3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester”, features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .

Chemical Reactions Analysis

Esters, including “(3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester”, can undergo a variety of chemical reactions . One common reaction is hydrolysis, where the ester reacts with water to form a carboxylic acid and an alcohol . This reaction can be catalyzed by both acids and bases .

Physical And Chemical Properties Analysis

Esters have several notable physical and chemical properties . They are generally polar molecules and have lower boiling points than their corresponding carboxylic acids . Additionally, esters of low molar mass are somewhat soluble in water . They are also known for having pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .

科学的研究の応用

Organic Synthesis and Building Blocks

Acetic acid methyl ester is a valuable building block in organic synthesis. It belongs to the class of pinacol boronic esters, which are bench-stable, easy to purify, and often commercially available. These features make them attractive for chemical transformations where the boron moiety remains in the product. Notably, pinacol boronic esters are commonly used in Suzuki–Miyaura couplings, oxidations, aminations, halogenations, and C–C bond formations .

Hydromethylation of Alkenes

A fascinating application of this compound involves catalytic protodeboronation, which enables formal anti-Markovnikov alkene hydromethylation. By utilizing a radical approach, researchers have successfully achieved this transformation. The sequence involves the hydromethylation of alkenes, which can be valuable for accessing specific products. For instance, it has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .

Total Synthesis of Natural Products

Researchers have employed acetic acid methyl ester in the total synthesis of various natural products. For example:

Cascade Reactions and Terpenoid Synthesis

In one study, acetic acid methyl ester was involved in a cascade of Prins reactions and polyene cyclization. This synthesis pathway led to the preparation of 3-oxaterpenoids, which are important in natural product chemistry .

Safety And Hazards

特性

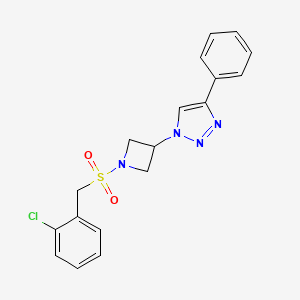

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester involves the reaction of ethyl 3-oxetanecarboxylate with ethyl chloroacetate in the presence of a base, followed by hydrolysis and decarboxylation.", "Starting Materials": [ "Ethyl 3-oxetanecarboxylate", "Ethyl chloroacetate", "Base (e.g. sodium hydroxide)", "Water", "Acid (e.g. hydrochloric acid)" ], "Reaction": [ "Add ethyl chloroacetate to a solution of ethyl 3-oxetanecarboxylate in a suitable solvent, such as dichloromethane", "Add a base, such as sodium hydroxide, to the reaction mixture and stir at room temperature for several hours", "Add water to the reaction mixture and extract the product with a suitable organic solvent, such as ethyl acetate", "Wash the organic layer with water and dry over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Dissolve the crude product in a suitable solvent, such as ethanol", "Add an acid, such as hydrochloric acid, to the solution and stir at room temperature for several hours", "Extract the product with a suitable organic solvent, such as ethyl acetate", "Wash the organic layer with water and dry over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the pure product, (3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester" ] } | |

CAS番号 |

1262769-94-7 |

製品名 |

(3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester |

分子式 |

C11H18O5 |

分子量 |

230.26 |

IUPAC名 |

ethyl 2-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]acetate |

InChI |

InChI=1S/C11H18O5/c1-3-15-9(12)5-11(7-14-8-11)6-10(13)16-4-2/h3-8H2,1-2H3 |

InChIキー |

NTDTTXWHMNHYOA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC1(COC1)CC(=O)OCC |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2803746.png)

![3-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2803747.png)

![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2803748.png)

![3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2803749.png)

![N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2803750.png)

![1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2803760.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2803762.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2803766.png)